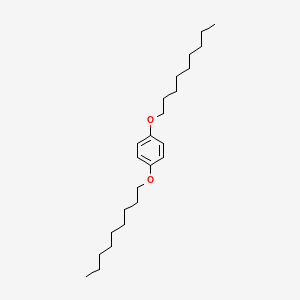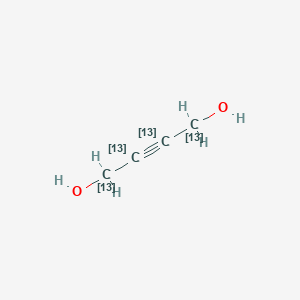
2-Butyne-1,4-diol-13C4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyne-1,4-diol-13C4: is an isotopically labeled variant of 2-Butyne-1,4-diol, an organic compound that is both an alkyne and a diol. The compound has the molecular formula C₄H₆O₂ and is characterized by the presence of a carbon-carbon triple bond and two hydroxyl groups. It is a colorless, hygroscopic solid that is soluble in water and polar organic solvents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyne-1,4-diol is based on the work of Reppe et al. and involves the reaction of acetylene and an aqueous formaldehyde solution under pressure, catalyzed by copper acetylide . The reaction can be represented as follows:
2CH2O+HC≡CH→HOCH2–C≡C–CH2OH
This reversible reaction proceeds through propargyl alcohol, 2-propyn-1-ol, which remains largely on the catalyst and only partially enters the solution .
Industrial Production Methods: The industrial production of 2-Butyne-1,4-diol involves the selective hydrogenation of 2-Butyne-1,4-diol to 1,4-Butanediol using nickel or palladium catalysts . This method is widely used due to its efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 2-Butyne-1,4-diol is sensitive to oxidation.
Reduction: The compound undergoes selective hydrogenation to form 1,4-Butanediol.
Substitution: Substitution of the hydroxyl groups follows a similar pattern to other diols.
Common Reagents and Conditions:
Oxidation: Various oxidizing agents can be used, including oxygen and peroxides.
Reduction: Nickel or palladium catalysts are commonly used for hydrogenation.
Substitution: Halogens such as chlorine, bromine, and iodine can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of acidic solutions.
Reduction: Formation of 1,4-Butanediol.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-Butyne-1,4-diol is extensively used in cycloaddition reactions, such as the homologation method for the preparation of substituted acenes . It is also used in the total synthesis of complex natural products like (−)-isolaurallene and (−)-amphidinolide P .
Biology and Medicine: The compound is a major raw material used in the synthesis of vitamin B6 . It is also used in the manufacture of certain antiepileptic drugs and pesticides .
Industry: 2-Butyne-1,4-diol is used in the production of polyurethanes, synthetic resins, and plasticizers . It is also used as a corrosion inhibitor and in textile additives .
Wirkmechanismus
The mechanism of action of 2-Butyne-1,4-diol involves its ability to undergo selective hydrogenation. This process affects the ratio between the hydrogenation rates of the triple and double bonds of the compound .
Vergleich Mit ähnlichen Verbindungen
1,4-Butynediol: An isomer with similar properties and applications.
2-Butene-1,4-diol: A hydrogenated derivative used in similar industrial applications.
Uniqueness: 2-Butyne-1,4-diol is unique due to its ability to undergo selective hydrogenation to form valuable intermediates like 1,4-Butanediol and 2-Butene-1,4-diol . Its versatility in various chemical reactions and applications in multiple fields makes it a valuable compound in both research and industry.
Eigenschaften
Molekularformel |
C4H6O2 |
|---|---|
Molekulargewicht |
90.060 g/mol |
IUPAC-Name |
(1,2,3,4-13C4)but-2-yne-1,4-diol |
InChI |
InChI=1S/C4H6O2/c5-3-1-2-4-6/h5-6H,3-4H2/i1+1,2+1,3+1,4+1 |
InChI-Schlüssel |
DLDJFQGPPSQZKI-JCDJMFQYSA-N |
Isomerische SMILES |
[13CH2]([13C]#[13C][13CH2]O)O |
Kanonische SMILES |
C(C#CCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



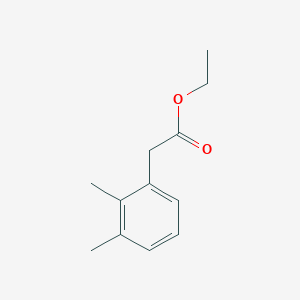
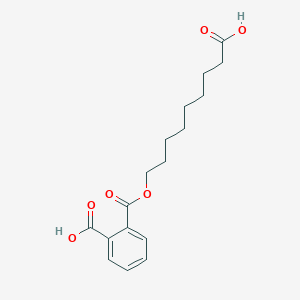
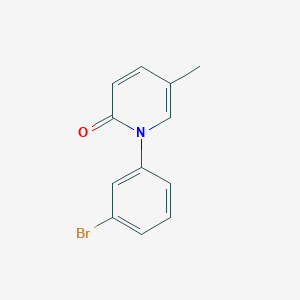
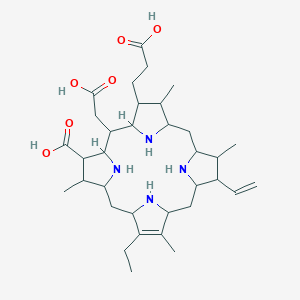
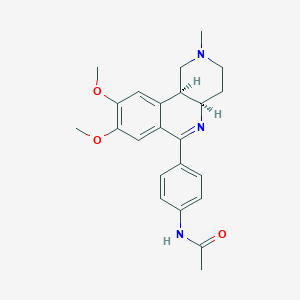
![2-(3,4-Dimethoxyphenyl)-6-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13404211.png)
![2-(Propan-2-ylideneamino)oxyethyl 2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate](/img/structure/B13404213.png)
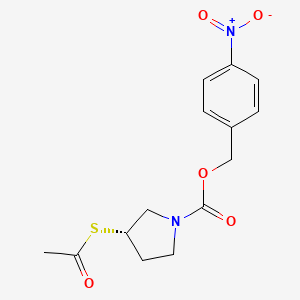
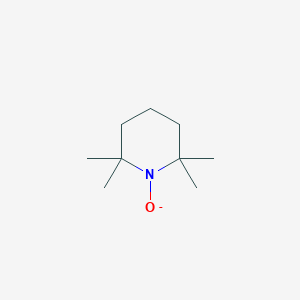
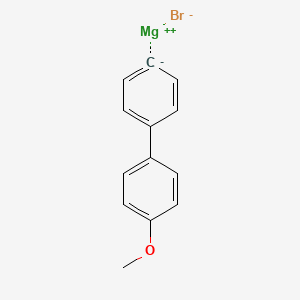

![3-(4-Methoxyphenoxy)-2-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methylamino]-3-oxopropanoic acid](/img/structure/B13404233.png)
